(R)-2-氨基-N-甲基-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

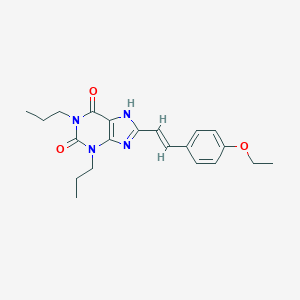

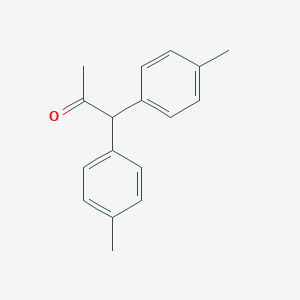

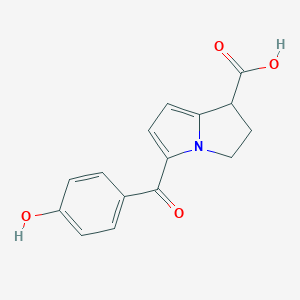

(R)-2-Amino-N-methyl-3-phenylpropanamide is a chiral compound that is part of a broader class of amino acid derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and asymmetric synthesis. The (R)-enantiomer, in particular, has been the focus of several studies due to its relevance in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds to (R)-2-Amino-N-methyl-3-phenylpropanamide has been explored in several studies. For instance, a one-pot synthesis method for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives was developed, which involved the amide formation using Vilsmeier reagent to protect and activate the corresponding acid hydrochloride . Another study reported the synthesis of non-natural amino acids, including (R)-2-amino-3-fluoro-2-methylpropanoic acid, starting from enantiomerically pure (S)- and (R)-alpha-methyl-serine, which provided precursors for radiolabeling and potential PET radioligands for imaging brain tumors . Additionally, a diastereoselective synthesis approach was used to create (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes, which involved asymmetric induction through the Grignard reaction of optically active α-aminoketones .

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-N-methyl-3-phenylpropanamide and its derivatives is characterized by the presence of an amino group, a methyl group attached to the nitrogen, and a phenyl group. The stereochemistry of these compounds is crucial for their biological activity and interaction with biological targets. The absolute configuration of the chiral centers in these molecules has been determined through various synthetic strategies and stereochemical studies .

Chemical Reactions Analysis

Chemoselective reactions involving compounds similar to (R)-2-Amino-N-methyl-3-phenylpropanamide have been studied. For example, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, was reacted with dihaloalkanes and aldehydes to yield hexahydro-4-pyrimidinones or oxazolidines selectively . These reactions demonstrate the versatility and reactivity of such compounds, which can be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-N-methyl-3-phenylpropanamide derivatives are influenced by their molecular structure. The optical resolution of related compounds, such as (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, was achieved using cinchonidine as a resolving agent, which led to the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid with high optical purity . These properties, including solubility, melting point, and optical activity, are essential for the practical application of these compounds in synthesis and potential therapeutic use.

科学研究应用

氢氨甲基化的生物油化合物

蔬菜油的氢氨甲基化(HAM)是一个与氨基化合物研究相关的过程,例如“(R)-2-氨基-N-甲基-3-苯基丙酰胺”,已被探索用于合成具有潜在工业应用的生物基化合物。该过程涉及将胺基嫁接到蔬菜油的烷基链上,产生可用作聚合物化学中的单体和生物基表面活性剂的双功能HAM产物。该过程的简单性和有效性为生产有价值的功能化生物基化合物提供了一条途径 (Vanbésien et al., 2018)。

氨基酸分析的尼因水合作用

尼因水合作用与初级氨基团反应时形成一种紫色染料,称为鲁曼紫,具有广泛的应用于分析氨基酸、肽和蛋白质在各种科学学科中。这种反应适应于手动和自动化过程,并将其整合到分析和生物化学研究中,突显了它在氨基化合物及其衍生物研究中的重要性 (Friedman, 2004)。

丙烯酰胺研究

对丙烯酰胺的研究,这是一种具有广泛工业应用的合成单体,为了解类似“(R)-2-氨基-N-甲基-3-苯基丙酰胺”等化合物的合成和安全考虑提供了见解。研究丙烯酰胺在食品中的形成及其生物效应为理解类似化合物的化学和毒理学方面提供了框架,突显了管理潜在健康风险的重要性 (Taeymans et al., 2004)。

氨基酸衍生物研究中的氨甲酸

氨甲酸是赖氨酸的合成衍生物,展示了氨基酸衍生物的治疗应用,为类似“(R)-2-氨基-N-甲基-3-苯基丙酰胺”等化合物的潜在医学用途提供了视角。它在减少各种医学状况中的出血中的作用,体现了靶向氨基酸衍生物研究的临床意义 (McCormack, 2012)。

属性

IUPAC Name |

(2R)-2-amino-N-methyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKOQJETMBIDK-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546796 |

Source

|

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-N-methyl-3-phenylpropanamide | |

CAS RN |

144836-90-8 |

Source

|

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)